molecular formula C17H16ClN5O2S B2398025 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 733787-76-3

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B2398025
CAS No.: 733787-76-3
M. Wt: 389.86
InChI Key: FZEKRDZWEKITBI-UHFFFAOYSA-N
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Description

2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide is a 1,2,4-triazole derivative characterized by:

  • A 2-methoxyphenyl substituent at position 5 of the triazole ring.
  • A sulfanyl (-S-) linkage at position 3, connecting to an acetamide group.
  • An N-(3-chlorophenyl) moiety on the acetamide.

Below, we systematically compare its structural and functional attributes with key analogs.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-8-3-2-7-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-6-4-5-11(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEKRDZWEKITBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical Formula C₁₁H₁₂N₄O₃S
Molecular Weight 280.31 g/mol
IUPAC Name 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
PubChem CID 854611
Appearance Powder

Safety Information

Currently, specific safety data for this compound is limited. Standard precautions should be taken when handling the material.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. In particular, compounds similar to 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide have been evaluated against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (brain cancer) : TGI50 = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM .

These findings suggest that the compound may possess cytotoxic effects against multiple cancer types.

The mechanism of action for triazole derivatives often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The presence of the triazole ring allows for interaction with various molecular targets:

  • Inhibition of Kinases : Triazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial effects. For instance, certain analogs have demonstrated activity against both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.95 nM to 42.30 µM across different cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Clinical Implications

The potential therapeutic applications of 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide extend beyond oncology. Its anti-inflammatory properties have also been noted in preliminary studies, suggesting a dual role in treating conditions associated with chronic inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Triazole Ring Substituent

Aromatic Substituents
  • Pyridyl vs. Methoxyphenyl: AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) replaces the 2-methoxyphenyl group with a 2-pyridyl moiety. This substitution enhances anti-inflammatory activity (1.28× more potent than diclofenac) but reduces lipophilicity due to the pyridine’s polarity . The 2-methoxyphenyl group in the target compound likely improves membrane permeability via its lipophilic methoxy group, balancing activity and bioavailability.
  • Furan-2-yl Substituent: Analogs with furan-2-yl at position 5 (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit comparable anti-exudative activity to diclofenac (10 mg/kg dose) but show variable efficacy depending on the acetamide’s aryl group .
Halogenated Substituents
  • 2-Chlorophenyl: The analog 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide () replaces methoxy with chlorine. Chlorine’s electron-withdrawing nature may enhance receptor binding but could increase toxicity (see Section 2.3) .

Modifications to the Acetamide Aryl Group

Chlorophenyl vs. Methylphenyl/Methoxyphenyl
  • N-(3-Chlorophenyl) :
    • The target compound’s 3-chlorophenyl group contributes to strong bioactivity but is associated with higher toxicity (predicted LD₅₀ = 500 mg/kg) compared to methyl-substituted analogs .
  • N-(3-Methylphenyl) :
    • AS111 (3-methylphenyl) demonstrates superior safety (LD₅₀ = 1000 mg/kg) while maintaining high anti-inflammatory potency .
  • N-(3-Methoxyphenyl) :
    • Methoxy groups (e.g., ) may reduce toxicity but could lower activity due to decreased electrophilicity .
Electron-Withdrawing vs. Electron-Donating Groups
  • Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring show enhanced antimicrobial and anti-inflammatory activities. For example, KA3, KA4, and KA14 () with chloro or nitro substituents exhibit MIC values <10 µg/mL against E. coli and S. aureus .
  • The 3-chloro substituent in the target compound aligns with this trend, likely optimizing target engagement.

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